molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B120830
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their structural similarity to the nitrogenous bases found in DNA and RNA, which makes them potential ligands for various receptors in the body. The pyrrolopyrimidine scaffold is considered a privileged structure in medicinal chemistry because of its versatility and relevance in drug discovery .

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives, including 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved through several synthetic routes. One approach involves

Scientific Research Applications

Synthesis and Chemical Development

  • Synthesis Methods : Fischer and Misun (2001) detailed a synthesis of pyrrolo[2,3-d]pyrimidines using the Dakin−West reaction and Dimroth rearrangement, emphasizing its pharmaceutical significance. The synthesis is notable for its ecological and economical efficiency, avoiding chromatographies or extractions and requiring no waste treatment or special equipment (Fischer & Misun, 2001).

  • Crystal Structures and Derivatives : Asaftei et al. (2009) synthesized and analyzed the crystal structures of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, revealing significant differences in the positioning of the side chain relative to the heterocyclic ring (Asaftei et al., 2009).

  • Improved Synthesis Techniques : Zhang et al. (2018) described an improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrating a practical and operationally simple method for synthesizing this chemical building block (Zhang et al., 2018).

Biological and Medicinal Research

  • Antiviral Activity Studies : Pudlo et al. (1990) investigated the antiviral and antiproliferative activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, revealing their potential in inhibiting certain viruses (Pudlo et al., 1990).

  • Potential Antimalarial Applications : Gainsford et al. (2010) studied a compound with potential as an antimalarial drug, highlighting the role of 7H-pyrrolo[2,3-d]pyrimidine derivatives in drug development (Gainsford et al., 2010).

Advanced Chemical Applications

  • Development of New Compounds : Dave and Shah (1998, 2002) synthesized new pyrrolo[2,3-d]pyrimidine derivatives, contributing to the development of novel chemical structures with various applications in science and industry (Dave & Shah, 1998), (Dave & Shah, 2002).

properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420729
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

335654-06-3
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 2.66 mmol), palladium(II)acetate (70 mg, 0.31 mmol) and BINAP (240 mg, 0.39 mmol) are dissolved in 6 mL THF and stirred for 20 min at 20° C. Then TMEDA (300 μL; 2.0 mmol) is added, the mixture is stirred for 20 min and then sodium borohydride (189 mg; 5.11 mmol) dissolved in 10 mL diglyme is added. After 1 h at 20° C. the mixture is combined with 1 N HCl and the solvent is eliminated in vacuo. The residue is purified by column chromatography (method prep. HPLC2; 3% acetonitrile to 55% in 12 min) and 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (HPLC-MS: tRet.=1.25 min; MS(M+H)+=154; method FEC3) is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine (38.0 g, 0.19 mol) in ETOH (1000 ml) is added concentrated aqueous HCl (37%, 100 g, 1.00 mol) at rt. The reaction mixture is heated to reflux for 3 h and then evaporated to dryness under reduced pressure. Aqueous sodium carbonate solution (5%, 500 mL) is added to the residue, and the mixture is extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is recrystallized from hexane/ether (4/1, 250 ml) to give the title compound as an off-white solid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
32
Citations
S Nagashima, T Hondo, H Nagata, T Ogiyama… - Bioorganic & medicinal …, 2009 - Elsevier
Signal transducers and activators of transcription 6 (STAT6) is an important transcription factor in interleukin (IL)-4 signaling pathway and a key regulator of the type 2 helper T (Th2) cell …
Number of citations: 51 www.sciencedirect.com
M Cheung, PA Harris, KE Lackey - Tetrahedron Letters, 2001 - Elsevier
1,3-Dihydro-2H-indol-2-ones (oxindoles) and 1,3-dihydro-2H-pyrrolopyridin-2-ones (azaoxindoles) are useful scaffolds that have been explored for various pharmaceutical uses. Herein …
Number of citations: 19 www.sciencedirect.com
A Frank, F Meza-Arriagada, CO Salas… - Bioorganic & Medicinal …, 2019 - Elsevier
Inspired by marine compounds the derivatization of the natural pyrrolo[2,3-d]pyrimidine lead scaffold led to a series of novel compounds targeting the histamine H 3 receptor. The focus …
Number of citations: 11 www.sciencedirect.com
S Zeng, S Yuan, Y Zhang, J Du, Y Wu, Y Chen… - Bioorganic …, 2023 - Elsevier
Focal adhesion kinase (FAK), a non-receptor tyrosine kinase, plays a pivotal role in tumor invasion and metastasis. Many FAK inhibitors had been reported, but the development of FAK …
Number of citations: 3 www.sciencedirect.com
J Dodonova, L Skardziute, K Kazlauskas, S Jursenas… - Tetrahedron, 2012 - Elsevier
A simple and facile synthesis of novel 4-aryl-2-chloro-, 2,4-diaryl- and 2,4,7-triarylpyrrolo[2,3-d]pyrimidines with various aryl and heteroaryl assemblies in the heterocyclic framework by …
Number of citations: 43 www.sciencedirect.com
X Liang, S Tang, X Liu, Y Liu, Q Xu… - Journal of medicinal …, 2021 - ACS Publications
It remains a big challenge to develop HDAC inhibitors effective for solid tumors. Previous studies have suggested that the feedback activation of JAK-STAT3 pathway represents a key …
Number of citations: 34 pubs.acs.org
S Song, H Tang, T Ran, F Fang, L Tong, H Chen… - European Journal of …, 2023 - Elsevier
The deep conditional transformer neural network SyntaLinker was applied to identify compounds with pyrrolo[2,3-d]pyrimidine scaffold as potent selective TBK1 inhibitor. Further …
Number of citations: 5 www.sciencedirect.com
W Xie, S Yang, L Liang, M Wang, W Zuo… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptors (FGFRs) play key roles in promoting cancer cell proliferation, differentiation, and migration. However, acquired resistance to FGFR inhibitors has …
Number of citations: 5 pubs.acs.org
NJ O'Brien, M Brzozowski, MJ Buskes… - Bioorganic & medicinal …, 2014 - Elsevier
PDK1, a biological target that has attracted a large amount of attention recently, is responsible for the positive regulation of the PI3K/Akt pathway that is often activated in a large number …
Number of citations: 16 www.sciencedirect.com
Q Jin, D Zhang, M Gao, C Jiang, J Zhang - Bioorganic & Medicinal …, 2021 - Elsevier
Aberrant signaling of the FGF/FGFR pathway occurs frequently in cancers and is an oncogenic driver in many solid tumors, especially liver cancer. With the resurgence of interest in …
Number of citations: 5 www.sciencedirect.com

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